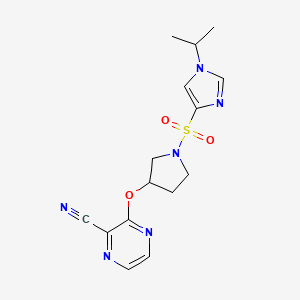![molecular formula C21H21FN2O2S B2704929 N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 920163-94-6](/img/structure/B2704929.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antibacterial Activity
The compound has been synthesized through a straightforward route using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The resulting N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives exhibit antibacterial properties. Specifically, one of the compounds demonstrated antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Pharmacological Potential
The isoxazole ring, a key structural scaffold in this compound, has been well explored in pharmaceutical and biological applications. Isoxazole derivatives have shown various activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. Additionally, substituted 1,2-benzoxazoles are of prime importance in the medicinal field. Notably, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate product in the synthesis of paliperidone, a primary active metabolite of the older antipsychotic risperidone .
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives, which share structural similarities with our compound, act as selective inhibitors of the enzyme acetylcholinesterase (AChE). These inhibitors are used in the treatment of Alzheimer’s disease .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications, given the diverse activities observed in other thiazole derivatives . Additionally, more research could be conducted to optimize its synthesis and understand its chemical properties and reactions.
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-13-5-6-15(10-14(13)2)20(25)24(12-17-4-3-9-26-17)21-23-18-8-7-16(22)11-19(18)27-21/h5-8,10-11,17H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRVPNBBPUNVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-4-{[(2,6-dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2704846.png)


![7-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B2704852.png)


![2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2704858.png)
![N-(4-methoxybenzyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2704859.png)
![(5As,9aR)-4,5,5a,6,7,8,9,9a-octahydro-3H-benzo[f][1,3]oxazepin-2-one](/img/structure/B2704861.png)
![N-(4-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2704863.png)


![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea](/img/structure/B2704866.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2704868.png)